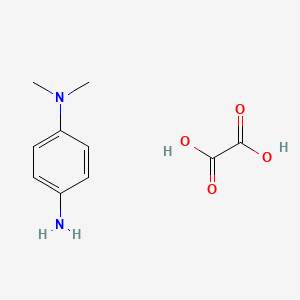

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid

Description

Properties

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h3-6H,9H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIWNQVZKHSHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62778-12-5, 99-98-9 (Parent) | |

| Record name | N1,N1-Dimethyl-1,4-benzenediamine ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024631296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5067009 | |

| Record name | 4-Ammoniophenyl(dimethyl)ammonium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24631-29-6 | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24631-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024631296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ammoniophenyl(dimethyl)ammonium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ammoniophenyl(dimethyl)ammonium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrosation Reaction

- Starting with N,N-dimethylaniline or an appropriate precursor, nitrosation is performed by reacting the amine with sodium nitrite in acidic aqueous media (usually hydrochloric acid) at low temperatures (0–10 °C).

- The molar ratios and reaction times are optimized to form the diazonium salt intermediate without decomposition.

Reduction Reaction

- The diazonium intermediate is reduced using zinc powder in acidic aqueous solution (HCl) at mild temperatures (15–20 °C).

- This step converts the nitroso group to the corresponding diamine.

Purification

- The reaction mixture is basified with sodium hydroxide to pH 14.

- The diamine is extracted with an organic solvent and purified by vacuum distillation at 115–116 °C under 5 mmHg pressure to isolate pure 4-N,4-N-dimethylbenzene-1,4-diamine.

Salification with Oxalic Acid

- The purified diamine is dissolved in a suitable dry organic solvent (e.g., benzene).

- Oxalic acid is introduced to form the oxalate salt by precipitation.

- The product is filtered and dried to obtain 4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid complex.

Example Preparation Procedure (Adapted from Related Patent Data)

| Step | Reagents/Conditions | Details | Outcome |

|---|---|---|---|

| 1. Nitrosation | N,N-dimethylaniline, HCl, NaNO2, 0–10 °C | Mix aniline and HCl, cool, add NaNO2 solution dropwise, stir 2.5–3 hours | Formation of diazonium salt intermediate |

| 2. Reduction | Zinc powder, HCl, water, 15–20 °C | Add zinc powder gradually with stirring, react 1.5–2.5 hours | Reduction to diamine |

| 3. Basification & Extraction | NaOH to pH 14, organic solvent extraction | Separate organic phase, vacuum distill at 115–116 °C under 5 mmHg | Pure 4-N,4-N-dimethylbenzene-1,4-diamine |

| 4. Salification | Oxalic acid, dry benzene | Dissolve diamine, add oxalic acid, precipitate salt, filter, dry | 4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid salt |

Analytical and Research Findings

- The nitrosation step is critical for yield and purity; controlling temperature and reagent ratios prevents side reactions.

- Zinc reduction is preferred for mild conditions and high selectivity.

- Vacuum distillation ensures removal of impurities and isolates the diamine with high purity.

- Salification with oxalic acid stabilizes the diamine for storage and use in subsequent applications.

Comparative Notes on Preparation Methods

| Aspect | Nitrosation-Reduction Route | Alternative Methods (Literature) |

|---|---|---|

| Starting Material | N,N-dimethylaniline or substituted aniline | Direct methylation of phenylenediamine (less common) |

| Reaction Medium | Acidic aqueous (HCl) | Organic solvents or mixed media |

| Reducing Agent | Zinc powder | Other metals or catalytic hydrogenation |

| Purification | Vacuum distillation | Recrystallization or chromatography |

| Salification | Oxalic acid in organic solvent | Other acids (HCl, sulfuric acid) |

Additional Research Insights

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles to replace hydrogen atoms on the benzene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Organic Chemistry

Synthesis of Sulfonamide Derivatives

This compound is utilized in the synthesis of sulfonamide derivatives through electrochemical oxidation processes. The reaction involves 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, leading to the production of various sulfonamide compounds. The outcome is significant as these derivatives have important pharmaceutical properties.

Catalysis

In organic synthesis, 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid acts as a catalyst to accelerate chemical reactions. Its ability to form stable ionic bonds enhances reaction rates and yields in various synthetic pathways.

Material Science

Luminescent Materials

The compound's strong electron-withdrawing ability and behavior as a fluorophore make it suitable for preparing luminescent materials. These materials are crucial in developing advanced optical devices and sensors.

Separation Techniques

It has been effectively used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The mobile phase typically includes acetonitrile and water, making it compatible with mass spectrometry applications .

Agricultural Chemistry

Development of Agrochemicals

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid is involved in the formulation of herbicides and fungicides. Its derivatives exhibit antibacterial properties that can be harnessed to create effective agricultural chemicals aimed at pest control and crop protection.

Environmental Science

Chromium Reduction Studies

The compound has been investigated for its role in reducing chromium(VI) ions in environmental samples. Studies demonstrated that it can facilitate the transformation of trichloroethene (TCE) in contaminated soil and groundwater through catalytic processes involving elemental sulfur nanoparticles . This application highlights its potential in environmental remediation efforts.

Case Studies

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophiles. It can also participate in redox reactions, where it undergoes oxidation or reduction to form different products. These interactions are crucial for its various applications in scientific research and industry.

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder (decomposes at 205°C) .

- Solubility : Likely water-soluble (inferred from analogs like its sulfate salt, which is water-soluble) .

- Hazard Profile : Classified as toxic (T+; UN 2811), requiring storage in cool, dry conditions away from foodstuffs .

- Applications : Used in chemical synthesis (e.g., pharmaceutical intermediates) and as a specialty reagent in analytical chemistry .

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the p-phenylenediamine (PPD) family, where substituents and counterions modulate properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Compounds

Substituent Effects on Reactivity and Stability

Methyl vs. Ethyl Groups :

Counterion Influence :

Oxalic Acid’s Role in the Compound

- Degradation Pathway : Oxalic acid is a common metabolite in PPD oxidation. Electrochemical studies show PPD degrades to oxalic acid, which inhibits mineralization by forming stable metal complexes .

- Synergistic Effects : In the target compound, oxalic acid acts as a stabilizing counterion, reducing oxidative decomposition of the dimethyl-PPD moiety during storage .

Biological Activity

4-N,4-N-dimethylbenzene-1,4-diamine; oxalic acid, also known as N,N-dimethyl-p-phenylenediamine oxalate, is a compound with significant biological activity. Its unique structure, which combines amine and carboxylic functional groups, allows it to interact with various biological systems. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : bis(N1,N1-dimethylbenzene-1,4-diamine); oxalic acid

- Molecular Formula : C18H26N4O4

- Molecular Weight : 362.43 g/mol

- Appearance : Typically appears as a beige to grey powder or chunks.

The compound's structure is characterized by two dimethylamino groups attached to a benzene ring and an oxalic acid moiety. This configuration contributes to its reactivity and biological interactions.

- Redox Activity : 4-N,4-N-dimethylbenzene-1,4-diamine acts as an electron donor in biochemical reactions. It has been shown to support enzymatic processes, such as the activity of peptidylglycine alpha-amidating monooxygenase (PAM), which is crucial for the C-terminal amidation of peptide hormones. This reaction is essential for the biological activity of many hormones .

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is beneficial in therapeutic applications aimed at combating oxidative damage.

- Enzyme Interaction : It has been utilized in assays for various enzymes due to its ability to form stable cation radicals, facilitating continuous monitoring of enzyme kinetics .

Applications in Research and Medicine

- Biochemical Assays : The compound is employed in spectrophotometric assays for monitoring enzyme activities, particularly those involving redox reactions. Its ability to form chromophoric species allows for easy detection and quantification .

- Synthesis of Derivatives : It serves as a precursor in synthesizing various sulfonamide derivatives and other organic compounds, demonstrating its versatility in chemical synthesis.

- Potential Therapeutic Uses : Due to its biological activities, there is ongoing research into its potential therapeutic applications, including its use in formulations aimed at reducing oxidative stress and enhancing hormonal functions.

Study 1: Enzymatic Activity Monitoring

A study demonstrated the use of 4-N,N-dimethylbenzene-1,4-diamine as an electron donor for PAM-catalyzed reactions. The researchers established that the compound exhibited typical Michaelis-Menten kinetics, providing a reliable method for continuous enzyme activity measurement .

Study 2: Antioxidant Efficacy

Research highlighted the antioxidant properties of 4-N,N-dimethylbenzene-1,4-diamine in cellular models. The compound significantly reduced oxidative stress markers compared to controls, suggesting its potential role in protective therapies against oxidative damage .

Study 3: Synthesis Applications

In another study focusing on organic synthesis, 4-N,N-dimethylbenzene-1,4-diamine was utilized in the electrochemical oxidation process to produce sulfonamide derivatives. The results indicated high yields and efficiency, showcasing the compound's utility in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves condensation reactions between 1,4-dimethylbenzene-1,4-diamine derivatives and oxalic acid under controlled pH and temperature. Key steps include:

- Reagent Selection : Use oxalic acid in stoichiometric ratios to ensure complete salt formation .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF) improves purity .

- Validation : Confirm purity via HPLC (high-performance liquid chromatography) or elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodology :

- NMR Spectroscopy : H and C NMR identify proton environments and confirm dimethyl substitution patterns on the benzene ring .

- FT-IR : Detect hydrogen bonding between the diamine and oxalic acid moieties (e.g., N–H stretching at ~3300 cm and C=O vibrations at ~1700 cm) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, critical for understanding stability .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodology :

- pH Titration Studies : Monitor solubility and decomposition via UV-Vis spectroscopy across pH 2–12.

- Stability Testing : Under acidic conditions (pH < 4), oxalic acid protonation reduces solubility, while alkaline conditions (pH > 9) may degrade the diamine via hydrolysis .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in novel redox or substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Reaction Pathway Simulations : Use software like Gaussian or ORCA to model intermediates in oxidation (e.g., quinone formation) or alkylation reactions .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictory data regarding reaction yields in different solvent systems be resolved?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to systematically test variables (e.g., solvent polarity, temperature) and identify interactions affecting yield .

- Control Experiments : Compare results in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to isolate solvent effects .

- Statistical Analysis : Use ANOVA to determine significance of observed discrepancies .

Q. What strategies enhance the compound’s bioavailability in pharmacological studies without altering its core structure?

- Methodology :

- Prodrug Design : Introduce labile ester groups to the oxalic acid moiety to improve membrane permeability, followed by enzymatic cleavage in vivo .

- Nanoencapsulation : Use liposomal carriers to enhance solubility and targeted delivery, validated via cytotoxicity assays (e.g., Daphnia magna models) .

- Pharmacokinetic Profiling : Measure absorption/distribution using radiolabeled analogs in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.